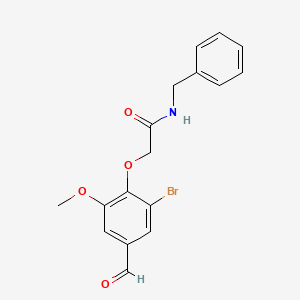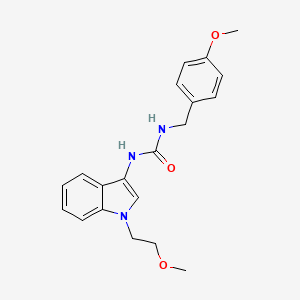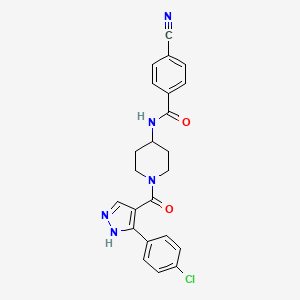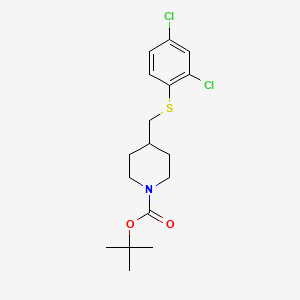
(E)-N'-(3,4-二甲氧基苄亚基lidene)-4-甲基-3-苯基-1H-吡唑-5-甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the connectivity. The compound likely has a planar geometry around the pyrazole ring and the double bond due to the sp2 hybridization .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The pyrazole ring might be reactive towards electrophilic substitution. The double bond could potentially undergo reactions typical of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups present in the compound. For instance, the presence of the pyrazole ring and the dimethoxybenzylidene group could impact the compound’s polarity, solubility, and reactivity .科学研究应用
合成和光谱研究
(E)-N'-(4-甲氧基苄亚基lidene)-5-甲基-1H-吡唑-3-甲酰肼是一种类似化合物,已通过多种光谱方法(包括 FT-IR、1H 和 13C NMR 以及 ESI-MS)合成和表征。通过单晶 X 射线衍射证实了腙基团的 (E)-构型。研究表明,与衍生物相比,该化合物在气相和水溶液中的反应活性较低 (Karrouchi 等人,2021)。
作为抗糖尿病剂的潜力
已对相同化合物进行体外抗糖尿病和抗氧化活性评估。分子对接研究表明,它可以被设计为潜在的抗糖尿病剂,可能抑制 α-葡萄糖苷酶 (Karrouchi 等人,2020)。
抗氧化和抗炎活性
已合成相关的吡唑衍生物并评估其体外抗氧化和抗炎活性。某些衍生物显示出有效的抗氧化和显着的抗炎活性,表明这些化合物在治疗应用中的潜力 (Mahajan 等人,2016)。
用于抗糖尿病活性的分子对接研究
另一种相关化合物 (E)-N'-(4-(二甲基氨基)苄亚基lidene)-5-甲基-1H-吡唑-3-甲酰肼在分子对接研究中显示出有希望的结果,表明通过抑制特定酶具有潜在的抗糖尿病活性 (Karrouchi 等人,2020)。
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst to form the Schiff base intermediate. The Schiff base intermediate is then reduced to the final product using a reducing agent such as sodium borohydride.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide", "Acid catalyst", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the Schiff base intermediate is formed.", "Step 4: Cool the reaction mixture and add a reducing agent such as sodium borohydride to the reaction mixture.", "Step 5: Stir the reaction mixture for several hours until the final product is formed.", "Step 6: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS 编号 |
306759-07-9 |
分子式 |
C20H20N4O3 |
分子量 |
364.405 |
IUPAC 名称 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-18(15-7-5-4-6-8-15)22-23-19(13)20(25)24-21-12-14-9-10-16(26-2)17(11-14)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |
InChI 键 |
KLLIWPHOBIXZQG-CIAFOILYSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)




![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)
![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)



![N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2982840.png)